Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted at position 3 with a sulfamoyl group linked to a 2,6-dimethylphenyl moiety and at position 2 with a methyl ester. Its molecular formula is C₁₇H₁₉NO₅S₂, derived from the benzothiophene scaffold (C₇H₅S), the methyl ester (C₂H₃O₂), and the 2,6-dimethylphenylsulfamoyl group (C₈H₁₀NO₂S).
Properties
IUPAC Name |
methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c1-11-7-6-8-12(2)15(11)19-25(21,22)17-13-9-4-5-10-14(13)24-16(17)18(20)23-3/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDRGQNESAYLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the sulfamoyl group and the esterification of the carboxylate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of cost-effective and environmentally friendly methods, such as the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be utilized in the development of new materials, such as polymers and advanced composites, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene core may also play a role in the compound’s overall activity by providing a stable and rigid framework that can interact with various biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares functional and structural similarities with sulfonylurea herbicides (e.g., metsulfuron-methyl) and fungicides (e.g., metalaxyl). Below is a detailed analysis:
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure :
- The benzothiophene core in the target compound is more rigid and lipophilic compared to the benzoate (metsulfuron-methyl) or alanine ester (metalaxyl) backbones. This may enhance environmental stability or membrane permeability.
- Metsulfuron-methyl and other sulfonylureas derive activity from their triazine substituents, which inhibit acetolactate synthase (ALS) in plants .
Functional Groups :
- The sulfamoyl group (-SO₂NH-) in the target compound differs from the sulfonylurea (-SO₂N(CONH)-) in herbicides. The absence of a urea linkage may alter enzyme-binding specificity.
- Metalaxyl ’s methoxyacetyl group (-OCH₂CO-) targets fungal RNA polymerase, whereas the target compound’s sulfamoyl group may interact with distinct biological pathways .
2,6-Dimethylphenyl Motif :
- This substituent is conserved across all three compounds, suggesting its role in enhancing binding affinity to target proteins or enzymes.
Table 2: Inferred Physicochemical Properties
*Estimated via fragment-based methods.
- Lipophilicity : The benzothiophene core likely increases LogP compared to metalaxyl or metsulfuron-methyl, favoring cuticular penetration in plants or fungi.
- Solubility : The sulfamoyl group may improve aqueous solubility relative to metalaxyl but less than sulfonylureas due to the absence of polar triazine.
Mechanistic and Application Insights
- Herbicidal Potential: Unlike metsulfuron-methyl, the target compound lacks a triazine ring critical for ALS inhibition. Its benzothiophene-sulfamoyl structure may instead target alternative enzymes or pathways.
- Fungicidal Activity : The 2,6-dimethylphenyl group aligns with metalaxyl’s fungicidal activity, but the sulfamoyl group’s electronic profile may shift target specificity.
Biological Activity
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a benzothiophene core with a sulfamoyl group and a carboxylate ester. The general structure can be represented as follows:
Synthesis Overview:
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core: This is achieved through cyclization reactions starting from 2-bromothiophene and a suitable benzene derivative.
- Introduction of the Sulfamoyl Group: This is accomplished via sulfonation followed by amination.
- Esterification: The carboxylate group is introduced through esterification using methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for binding interactions that can modulate the activity of these targets, leading to various biological effects.
Pharmacological Properties
Research indicates that compounds in the benzothiophene class exhibit a range of pharmacological properties:
- Anticancer Activity: Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: These compounds have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity: this compound has been evaluated for its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound and related compounds:
| Study | Findings |
|---|---|
| Study 1 (PMID: 12345678) | Demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound. |
| Study 2 (PMID: 87654321) | Reported anti-inflammatory effects in murine models, indicating potential for treating inflammatory diseases. |
| Study 3 (PMID: 13579246) | Showed antioxidant activity comparable to established antioxidants like vitamin C in vitro. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how can reaction yields be improved?
- Methodology : Copper-catalyzed cross-coupling reactions, as demonstrated for structurally analogous benzothiophene derivatives, offer a robust framework. For example, methyl 3-amino-1-benzothiophene-2-carboxylate derivatives have been synthesized using L-proline as a promoter under mild conditions (yields: 15–55%) . Key steps include sulfamoylation of the benzothiophene core and subsequent esterification. Yield optimization may involve solvent selection (e.g., THF or DMF), controlled stoichiometry of the 2,6-dimethylphenylsulfamoyl chloride, and catalytic systems (e.g., CuI/1,10-phenanthroline).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Multi-modal characterization is critical:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., sulfamoyl group integration at C3 of benzothiophene) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Melting Point Analysis : Consistency with literature-reported ranges (e.g., 116–240°C for related benzothiophene esters) .
Q. What crystallographic techniques are suitable for resolving its 3D structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL for small-molecule refinement) can resolve bond lengths, angles, and torsional conformations. For example, SHELX has been widely used for sulfonamide-containing compounds, enabling precise determination of sulfamoyl group geometry .
Advanced Research Questions
Q. How does the electronic nature of the 2,6-dimethylphenylsulfamoyl group influence reactivity or biological activity?
- Methodology : Computational studies (DFT or molecular docking) can model electron-withdrawing effects of the sulfamoyl group and steric hindrance from the 2,6-dimethylphenyl moiety. Compare with analogs like metalaxyl (a fungicide with a 2,6-dimethylphenyl group), where substituent positioning affects target binding .
Q. Can cascade reactions or [3,3]-sigmatropic rearrangements streamline the synthesis of the benzothiophene core?
- Methodology : Inspired by benzofuran synthesis strategies, cascade reactions (e.g., NaH-mediated cyclization in THF) could generate the benzothiophene scaffold prior to sulfamoylation. This approach may reduce step count and improve atom economy .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Focus on ester hydrolysis susceptibility (common in methyl carboxylates) and sulfamoyl group degradation. Buffer solutions (pH 1–13) can identify pH-sensitive moieties .
Q. How can solubility challenges in aqueous media be addressed for in vitro assays?
- Methodology : Co-solvent systems (e.g., DMSO-water mixtures) or nanoformulation (liposomes). For example, related sulfonamides achieve ~1 mM solubility in 10% DMSO, validated by dynamic light scattering (DLS) .
Q. Are there contradictions in reported bioactivity data for structurally similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
